Product packaging for N-(4-acetylphenyl)-2-methylbenzamide(Cat. No.:CAS No. 5116-70-1)

N-(4-acetylphenyl)-2-methylbenzamide

Cat. No.: B186146
CAS No.: 5116-70-1
M. Wt: 253.29 g/mol
InChI Key: IYIKQSKTEPKKFM-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamide and its derivatives represent a significant class of compounds in both chemical and biological research, demonstrating a wide array of pharmacological activities. nih.gov These activities include antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory effects. nih.gov The versatility of the benzamide scaffold has made it a valuable pharmacophore in the design of novel, effective bioactive compounds. nih.gov For instance, substituted benzamides have been shown to act as dopamine (B1211576) receptor antagonists, leading to their clinical use as antiemetics and in treating various gastrointestinal disorders. medchemexpress.com Furthermore, research into N-benzyl benzamide derivatives has identified potent inhibitors of butyrylcholinesterase, suggesting potential therapeutic applications in managing advanced Alzheimer's disease. acs.org The optimization of benzamide derivatives has also led to the discovery of potent tubulin inhibitors that target the colchicine (B1669291) binding site, showing promise as next-generation microtubule-targeting cancer therapeutics. acs.org

Significance of N-(4-acetylphenyl)-2-methylbenzamide in Current Chemical Literature

While a substantial body of research exists on benzamide derivatives, this compound itself is a compound with a more niche presence in the current chemical literature. Its structural components, an acetylphenyl group and a 2-methylbenzamide (B88809) moiety, are of interest to medicinal chemists. The acetylphenyl group is a common feature in various biologically active molecules, and the 2-methylbenzamide core provides a scaffold that can be readily modified to explore structure-activity relationships. The study of this specific compound contributes to the broader understanding of how substitutions on the benzamide core influence molecular conformation and, consequently, biological activity. Research on analogous structures, such as N-(4-methylphenyl)benzamide, has been undertaken to explore the effect of substituents on the structure of N-aromatic amides. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic research on this compound are centered on its synthesis, detailed characterization, and the exploration of its potential biological activities. The synthesis of such derivatives is a fundamental aspect of medicinal chemistry, often aimed at creating libraries of compounds for screening. researchgate.net Characterization involves a comprehensive analysis of the compound's physicochemical properties and the definitive determination of its three-dimensional structure, typically through techniques like X-ray crystallography. Understanding the precise molecular geometry is crucial for computational studies, such as molecular docking, which can predict the binding affinity of the compound to biological targets like proteins and enzymes. researchgate.net Furthermore, academic inquiry seeks to evaluate the compound's efficacy in various biological assays to identify any potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B186146 N-(4-acetylphenyl)-2-methylbenzamide CAS No. 5116-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKQSKTEPKKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366804
Record name N-(4-acetylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-70-1
Record name N-(4-acetylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 4 Acetylphenyl 2 Methylbenzamide

Overview of Synthetic Routes to Substituted Benzamides

The synthesis of substituted benzamides is a well-established field in organic chemistry, owing to the prevalence of the amide functional group in pharmaceuticals, natural products, and polymers. A variety of synthetic methods are available, generally involving the formation of a bond between a carboxylic acid derivative and an amine.

Common strategies for synthesizing substituted benzamides include:

Acylation with Activated Carboxylic Acid Derivatives: This is the most traditional and widely used method. Carboxylic acids are "activated" by converting them into more reactive species such as acyl chlorides, acid anhydrides, or esters. These activated intermediates readily react with amines to form the amide bond. The use of acyl chlorides, often prepared by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a classic approach.

Direct Amidation via Coupling Reagents: This method involves the direct reaction of a carboxylic acid and an amine in the presence of a coupling reagent. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. This approach avoids the need to isolate a highly reactive acyl halide.

Catalytic Direct Amidation: Modern synthetic chemistry has seen the development of catalytic methods that form amide bonds directly from carboxylic acids and amines, often with the extrusion of water. Boronic acid derivatives have been shown to be effective catalysts for this transformation under mild conditions. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions have emerged as powerful tools for amide synthesis. researchgate.net For instance, a copper-catalyzed ipso-amidation of arylboronic acids with nitriles provides an efficient route to N-aryl amides. organic-chemistry.org Other methods include the palladium-catalyzed aminocarbonylation of aryl halides.

Rearrangement Reactions: Certain rearrangements, like the Beckmann rearrangement of oximes or the Schmidt reaction of ketones, can also yield amides, though these are less common for the targeted synthesis of specific substituted benzamides.

Transamidation: This involves the exchange of the amine portion of an existing amide. While thermodynamically challenging, this method can be driven to completion, particularly with the use of transition-metal catalysts or by activating the amide bond. researchgate.netnsf.gov

Directed Synthesis Protocols for N-(4-acetylphenyl)-2-methylbenzamide

The most direct and logical synthetic protocol for this compound involves the coupling of two key precursors: a 2-methylbenzoic acid derivative and 4-aminoacetophenone.

Amidation Reactions Employed in this compound Synthesis

The core of the synthesis is the formation of the amide bond. For this compound, the most common and industrially scalable method is the acylation of 4-aminoacetophenone with an activated form of 2-methylbenzoic acid, typically 2-methylbenzoyl chloride.

This reaction is an example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine (4-aminoacetophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-methylbenzoyl chloride). The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.

Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between 2-methylbenzoic acid and 4-aminoacetophenone. This method is common in laboratory-scale synthesis and offers mild reaction conditions. The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Precursor Design and Functionalization for this compound Formation

The successful synthesis of the target molecule relies on the appropriate selection and functionalization of its precursors.

Amine Precursor: 4-Aminoacetophenone: This commercially available compound serves as the nucleophilic component. Its structure contains a primary aromatic amine group (-NH₂), which is the reactive site for the amidation reaction. The acetyl group (-COCH₃) at the para position is an important functional handle but is generally unreactive under standard amidation conditions. Its electron-withdrawing nature slightly deactivates the amine group compared to aniline (B41778), but not enough to impede the reaction.

Carboxylic Acid Precursor: 2-Methylbenzoic Acid: This compound provides the acyl component of the final molecule. To make it reactive towards the amine, the carboxylic acid group must be activated. The most straightforward method is its conversion to 2-methylbenzoyl chloride . This is typically achieved by reacting 2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The methyl group at the ortho position (position 2) introduces some steric hindrance around the carbonyl group, which can influence the reaction rate but does not prevent the reaction.

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. For the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride, several parameters would be systematically varied. These include the choice of solvent, base, reaction temperature, and reaction time.

A typical optimization study might explore the following variables:

Solvent: The solvent must be inert to the reactants and capable of dissolving them. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.

Base: The base is critical for scavenging the HCl byproduct. Organic bases like triethylamine (TEA) and pyridine are frequently used. Inorganic bases such as potassium carbonate could also be employed in certain solvent systems.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of the reactants and the base can be adjusted to drive the reaction to completion.

The following interactive table illustrates a hypothetical optimization study for this reaction.

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.1)0 to 25485
2TetrahydrofuranTriethylamine (1.1)0 to 25482
3Ethyl AcetateTriethylamine (1.1)0 to 25488
4DichloromethanePyridine (1.1)0 to 25480
5Ethyl AcetateTriethylamine (1.5)0 to 25292
6Ethyl AcetateTriethylamine (1.1)25486
7Ethyl AcetateK₂CO₃ (1.5)251275

This is a representative data table and does not reflect actual experimental results.

Based on such a study, the optimal conditions might be identified as using ethyl acetate as the solvent with 1.5 equivalents of triethylamine, running the reaction for 2 hours while allowing it to warm from 0 °C to room temperature.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. jddhs.comrsc.orgjddhs.com Key considerations include:

Atom Economy: The traditional route using 2-methylbenzoyl chloride has a lower atom economy because it generates a stoichiometric amount of hydrochloride salt waste. A direct catalytic amidation of 2-methylbenzoic acid with 4-aminoacetophenone, which produces only water as a byproduct, would be a significant improvement in atom economy.

Use of Safer Solvents: Many traditional amidation reactions use chlorinated solvents like dichloromethane. jddhs.com Green chemistry encourages the replacement of these with more environmentally benign solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), or even water, if the reaction conditions permit. jddhs.comnih.gov

Catalysis: Shifting from stoichiometric reagents (like coupling agents or thionyl chloride) to catalytic methods aligns with green chemistry principles. nih.gov Developing a robust catalyst for the direct amidation of 2-methylbenzoic acid would reduce waste significantly.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. nih.gov The use of microwave-assisted synthesis is an innovative technique that can dramatically shorten reaction times and improve energy efficiency. jddhs.com

Waste Prevention: The ideal synthesis is designed to minimize waste. This involves choosing reactions with high yields and selectivity, and recycling solvents and catalysts where possible. For example, a process utilizing a heterogeneous catalyst that can be easily filtered and reused would be a greener alternative. jddhs.com

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Structural Characterization of N 4 Acetylphenyl 2 Methylbenzamide

Single-Crystal X-ray Diffraction Analysis of N-(2,4-Dimethylphenyl)-2-methylbenzamide

The three-dimensional atomic arrangement of N-(2,4-Dimethylphenyl)-2-methylbenzamide has been elucidated through single-crystal X-ray diffraction, providing precise insights into its molecular architecture and intermolecular interactions. The compound crystallizes in the orthorhombic space group. nih.gov

The fundamental crystallographic parameters for N-(2,4-Dimethylphenyl)-2-methylbenzamide are summarized in the table below.

Parameter Value
Chemical FormulaC₁₆H₁₇NO
Molecular Weight239.31
Crystal SystemOrthorhombic
a (Å)6.0062 (4)
b (Å)9.8036 (6)
c (Å)44.943 (4)
Volume (ų)2646.4 (3)
Z8
Temperature (K)295
Radiation typeMo Kα
Data sourced from Acta Crystallographica Section E: Crystallographic Communications nih.gov

Molecular Conformation and Torsion Angles of N-(2,4-Dimethylphenyl)-2-methylbenzamide

The molecular conformation of N-(2,4-Dimethylphenyl)-2-methylbenzamide is characterized by the relative orientation of its constituent phenyl rings and the central amide linkage. In the crystalline state, the N-H and C=O bonds of the amide group adopt an anti conformation relative to each other. This arrangement is a common feature observed in other benzanilide (B160483) structures. nih.gov

A significant feature of the molecular structure is the relative orientation of the anilino and benzoyl rings. These two aromatic rings are nearly coplanar, with a dihedral angle of just 4.9 (3)°. The planarity of the molecule is influenced by the steric and electronic effects of the methyl substituents. The amide group itself is twisted with respect to both aromatic rings. The plane of the amide group forms a dihedral angle of 61.3 (3)° with the anilino ring and 58.3 (3)° with the benzoyl ring. nih.gov

The conformation of the molecule is further defined by the orientation of the substituents on the aromatic rings relative to the amide group. The amide oxygen is positioned syn to the ortho-methyl group on the benzoyl ring, while the amide hydrogen is syn to the ortho-methyl group on the anilino ring. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline N-(2,4-Dimethylphenyl)-2-methylbenzamide

The crystal structure of N-(2,4-Dimethylphenyl)-2-methylbenzamide is stabilized by intermolecular hydrogen bonds, which play a crucial role in the formation of its supramolecular assembly. The primary hydrogen bonding interaction is an N—H···O bond. nih.gov

These hydrogen bonds link neighboring molecules into one-dimensional chains that propagate along the b-axis of the crystal lattice. nih.gov The specific geometry of this hydrogen bond is detailed in the table below.

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N···O10.90 (3)1.99 (3)2.880 (4)170 (4)
Data sourced from Acta Crystallographica Section E: Crystallographic Communications nih.gov

Crystal Packing Features and Intermolecular Interactions of N-(2,4-Dimethylphenyl)-2-methylbenzamide

While the primary organizing force is the N—H···O hydrogen bond, the packing is also influenced by the shape of the molecule and the steric bulk of the methyl groups. These groups affect how the molecules can approach each other and pack efficiently in the crystal. The arrangement of the nearly coplanar aromatic rings in adjacent molecules may also lead to weak π-π stacking interactions, although this is not explicitly detailed as a dominant feature in the primary literature for this specific analog. nih.gov

Polymorphism and Co-crystallization Studies of N-(4-acetylphenyl)-2-methylbenzamide

Specific studies on the polymorphism and co-crystallization of this compound are not available in the surveyed literature. However, these are important areas of study for benzamide-containing compounds in materials science and pharmaceutical development.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, and stability. For N-arylbenzamides, polymorphism can arise from different molecular conformations or different hydrogen-bonding patterns in the solid state. For instance, studies on other benzamide (B126) derivatives have revealed the existence of multiple polymorphic forms, each with unique crystal packing and stability profiles. nih.govepa.gov

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. researchgate.netresearchgate.net For benzamides, the amide functional group is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with a variety of co-formers, such as carboxylic acids. researchgate.netresearchgate.net The formation of co-crystals is driven by intermolecular interactions, primarily hydrogen bonding, between the active molecule and the co-former. This approach can be used to improve properties like solubility and stability without covalently modifying the active molecule itself. sigmaaldrich.com

Computational and in Silico Investigations of N 4 Acetylphenyl 2 Methylbenzamide

Quantum Mechanical Studies on N-(4-acetylphenyl)-2-methylbenzamide

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, orbital energies, and conformational possibilities, which are crucial for predicting reactivity and biological activity.

Electronic Structure and Frontier Molecular Orbital Analysis of this compound

There is no available data in the public scientific literature detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such an analysis would be essential to characterize its charge distribution, chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a critical parameter in determining the molecule's potential as an electron donor or acceptor in chemical reactions.

Conformational Landscape and Potential Energy Surfaces of this compound

A thorough exploration of the conformational landscape and potential energy surface of this compound has not been reported in the reviewed sources. This type of study would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations, which is vital for understanding its interaction with biological targets.

Molecular Docking and Receptor Interaction Profiling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to identify potential biological targets.

Identification of Putative Biological Targets for this compound

No molecular docking studies have been published that specifically identify or characterize the binding of this compound to any putative biological targets. While research on other benzamides shows interactions with various enzymes and receptors, this information cannot be directly extrapolated to the specific compound of interest.

Molecular Dynamics Simulations of this compound-Target Complexes

In the absence of identified biological targets and initial docking poses, no molecular dynamics simulations for this compound complexed with a biological target have been performed or published. These simulations are necessary to assess the stability of ligand-receptor interactions over time.

In Silico Predictions of this compound Reactivity and Stability

In silico methods for predicting the reactivity and stability of chemical compounds rely on their structural and electronic properties. Due to the lack of foundational quantum mechanical and conformational data for this compound, no specific predictions regarding its reactivity or stability are available in the scientific literature.

Investigation of N 4 Acetylphenyl 2 Methylbenzamide S Biological Activities in Vitro Focus

Target Identification and Mechanistic Studies of N-(4-acetylphenyl)-2-methylbenzamide In Vitro

Detailed mechanistic studies to identify specific biological targets of this compound have not been reported in the available scientific literature. Such studies would typically involve a series of biochemical and cellular assays to determine how the compound interacts with biological molecules and pathways.

There is currently no available data from in vitro studies detailing the inhibitory or activating effects of this compound on any specific enzymes. Enzyme inhibition assays are fundamental in drug discovery to understand a compound's mechanism of action and potential therapeutic applications. For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or protein kinases, but no such information exists for this compound. nih.govnih.gov

No receptor binding assays or signaling pathway modulation studies for this compound have been published. Receptor binding assays are crucial for identifying if a compound interacts with specific cell surface or intracellular receptors, which is often the initial step in a drug's mechanism. nih.govmerckmillipore.com For example, other novel benzamide analogues have been synthesized and evaluated for their antagonist properties at specific receptors, such as the kappa opioid receptor, through in vitro binding assays. nih.gov However, similar investigations for this compound are not present in the current body of scientific literature.

There are no published studies on the gene expression or proteomic profiles of cells treated with this compound. Techniques like DNA microarrays or quantitative proteomics are powerful tools to obtain a broad overview of the cellular changes induced by a compound. nih.govnih.gov These analyses can reveal the upregulation or downregulation of specific genes and proteins, offering insights into the compound's mechanism of action and potential off-target effects. The absence of such data for this compound means its effects on the cellular transcriptome and proteome are unknown.

Phenotypic Screening and Cellular Response Profiling of this compound (In Vitro)

Information regarding the effect of this compound on the growth and viability of any cell line is not available in the scientific literature. Cellular growth and viability assays are fundamental in vitro tools to assess the cytotoxic or cytostatic potential of a compound. While other benzamide derivatives have been evaluated for their anti-proliferative and antimicrobial activities, no such data has been reported for this compound. nanobioletters.comnih.gov

There are no published reports on the performance of this compound in any specific in vitro functional assays. Such assays are designed to measure a specific biological response in a controlled environment, for example, assessing anti-inflammatory, antiviral, or neuroprotective effects in relevant cell-based models. The lack of this information indicates that the functional effects of this compound at the cellular level have not been explored or publicly disclosed.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies systematically alter a lead compound's structure to understand how these changes affect its biological efficacy. For the this compound series, these studies are crucial for identifying key structural motifs responsible for their biological effects and for designing more potent and selective analogs.

Impact of Structural Modifications on this compound Biological Activity

The core structure of this compound features three key regions amenable to modification: the 2-methylphenyl ring (A-ring), the central amide linkage, and the 4-acetylphenyl ring (B-ring). Alterations to these regions can significantly influence the compound's in vitro biological profile.

Research on related benzamide derivatives has shown that the nature and position of substituents on both aromatic rings play a critical role in determining activity. For instance, in a series of N-phenylbenzamides investigated for antischistosomal activity, the presence of electron-withdrawing groups on either the aniline (B41778) or the benzoic acid portion was found to be beneficial for potency. pharmacophorejournal.com This suggests that modifications to the electronic properties of the phenyl rings in this compound could modulate its activity.

The 2-methyl group on the benzamide ring introduces a steric and electronic perturbation. Its presence can influence the relative orientation of the two phenyl rings, which is a critical determinant of biological activity. In studies of other ortho-substituted benzamides, the ortho-substituent was found to impact the efficacy of the compounds, sometimes by inducing a twist in the molecular conformation.

The amide linkage itself is a crucial hydrogen bonding motif. While its reversal in some benzamide series has been shown to retain biological activity, its presence is generally considered vital for interaction with biological targets. pharmacophorejournal.com

A hypothetical SAR study on this compound analogs could involve the systematic variation of substituents on both rings. The following table illustrates potential modifications and their predicted impact based on general principles of medicinal chemistry.

Modification Rationale Predicted Impact on Activity
Varying the substituent at the 2-position of the benzoyl ring (e.g., H, F, Cl, OCH3)To probe the steric and electronic requirements at this position.Activity may be sensitive to the size and electronics of the substituent. A smaller, electron-withdrawing group might be favorable.
Shifting the methyl group on the benzoyl ring to the meta or para positionTo assess the importance of the ortho-substitution pattern.A shift in position would likely alter the conformational preference and could decrease activity if the ortho-position is critical for a specific binding mode.
Replacing the acetyl group on the phenylamino (B1219803) ring with other electron-withdrawing groups (e.g., CN, NO2, SO2CH3)To evaluate the necessity of the acetyl group for hydrogen bonding and electronic effects.Other strong electron-withdrawing groups might maintain or enhance activity, while those unable to act as hydrogen bond acceptors could see reduced potency.
Modifying the acetyl group (e.g., reduction to an alcohol, conversion to an oxime)To explore the role of the carbonyl oxygen and methyl group of the acetyl moiety.These changes would alter the hydrogen bonding capacity and steric profile, likely leading to a significant change in activity.
Introducing substituents on the 4-acetylphenyl ringTo probe for additional binding pockets.Small lipophilic or hydrogen-bonding groups could potentially enhance binding affinity if a corresponding pocket exists in the target protein.

Conformational Preferences and SAR in the this compound Series

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to interact with a biological target. The amide bond in N-arylbenzamides like this compound can exist in either a cis or trans conformation, although the trans conformation is generally favored. The presence of the 2-methyl group on the benzoyl ring introduces a significant steric hindrance that forces the two aromatic rings to be non-coplanar.

This dihedral angle between the two rings is a key conformational parameter. Theoretical and NMR studies on related substituted benzamides have shown that ortho-substituents significantly influence this angle. nih.gov The degree of twist can affect the molecule's ability to fit into a specific binding pocket. For this compound, the interplay between the 2-methyl group and the amide linkage dictates the preferred spatial arrangement of the phenyl rings.

The conformational flexibility of the molecule is also important. While a certain degree of rigidity can be beneficial for pre-organizing the molecule for binding, some flexibility may be required to adapt to the binding site. The rotational barriers around the C-N amide bond and the C-C bonds connecting the rings to the amide group determine the accessible conformations.

The following table summarizes key conformational features and their potential influence on the SAR of the this compound series.

Conformational Feature Description Influence on SAR
Amide Bond ConformationThe relative orientation of the carbonyl group and the N-H bond.The trans conformation is expected to be energetically favored and likely the bioactive conformation.
Dihedral Angle (Ring A vs. Ring B)The angle of twist between the 2-methylphenyl and 4-acetylphenyl rings.This angle is crucial for defining the overall shape of the molecule and its fit within a binding site. The 2-methyl group likely enforces a significantly twisted conformation.
Acetyl Group OrientationThe rotation of the acetyl group relative to the phenyl ring.The orientation can affect hydrogen bonding interactions and steric fit. It is likely to be coplanar with the phenyl ring to maximize conjugation.
Rotational FreedomThe ability of different parts of the molecule to rotate around single bonds.Limited rotational freedom can lead to a lower entropic penalty upon binding, potentially increasing affinity.

Pharmacophore Modeling and Ligand-Based Design Derived from this compound

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structures of a set of active compounds, even without knowledge of the biological target's structure (ligand-based design).

For the this compound series, a pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage and the carbonyl oxygen of the acetyl group are prominent hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide linkage serves as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions: The two phenyl rings represent significant hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with the target.

Steric Exclusion Volume: The 2-methyl group would define a region of space that is occupied and thus not available for interaction with the target, which can be modeled as an exclusion volume.

A hypothetical pharmacophore model for an active conformation of this compound is depicted below.

Pharmacophore Feature Corresponding Chemical Group Importance in Binding
Aromatic Ring 1 (AR1)2-Methylphenyl ringHydrophobic interactions, potential pi-stacking.
Aromatic Ring 2 (AR2)4-Acetylphenyl ringHydrophobic interactions, potential pi-stacking.
Hydrogen Bond Donor (HBD)Amide N-HForms a key hydrogen bond with an acceptor group on the target.
Hydrogen Bond Acceptor 1 (HBA1)Amide C=OForms a key hydrogen bond with a donor group on the target.
Hydrogen Bond Acceptor 2 (HBA2)Acetyl C=OProvides an additional hydrogen bonding interaction point.
Hydrophobic/Steric Feature2-Methyl groupDefines a specific shape and can interact with hydrophobic pockets.

This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of possessing the desired biological activity. Furthermore, the model provides a rational basis for the design of novel analogs of this compound with improved potency and selectivity. By understanding the key features required for activity, medicinal chemists can focus their synthetic efforts on molecules that fit the pharmacophore, accelerating the drug discovery process.

Potential Research Applications of N 4 Acetylphenyl 2 Methylbenzamide Non Clinical

Utilization of N-(4-acetylphenyl)-2-methylbenzamide as a Molecular Probe for Biological Research (In Vitro)

The structure of this compound incorporates features that could make it a useful molecular probe in in vitro biological research. Benzamide (B126) derivatives have been explored as inhibitors for various enzymes, including protein kinases. nih.govnih.gov The this compound backbone could serve as a scaffold for the design of probes to investigate the active sites of such enzymes. The acetyl group, in particular, can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in an enzyme's binding pocket.

This compound as a Lead Compound for Preclinical Development

In the realm of drug discovery, this compound could serve as a lead compound for the development of new therapeutic agents. The benzamide functional group is a common feature in many biologically active molecules. wikipedia.orgacs.org The specific substitution pattern of this compound—a methyl group on one phenyl ring and an acetyl group on the other—provides a starting point for systematic structural modifications.

Medicinal chemists could explore structure-activity relationships (SAR) by synthesizing a library of analogs. For instance, the methyl group could be replaced with other alkyl or alkoxy groups to probe steric and electronic effects. The acetyl group's position and functionality could also be altered to optimize binding affinity and selectivity for a particular biological target. The development of such analogs could lead to the identification of potent and selective modulators of protein function, which could then be advanced into preclinical studies for various diseases. For example, derivatives of 4-methylbenzamide (B193301) have been investigated as potential protein kinase inhibitors. nih.gov

Role of this compound in Supramolecular Chemistry or Material Science Explorations

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. researchgate.net The structure of this compound contains several features that make it a candidate for studies in this area. The amide linkage is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-defined structures like tapes, sheets, or helices. researchgate.net

The aromatic rings can participate in π-π stacking interactions, further stabilizing these supramolecular architectures. The acetyl group provides an additional site for hydrogen bonding or coordination with metal ions. By systematically studying the self-assembly behavior of this compound and its derivatives in different solvents and conditions, researchers could potentially create novel materials with interesting properties, such as gels, liquid crystals, or porous frameworks. researchgate.netnih.gov These materials could find applications in areas like sensing, separation, or catalysis.

Future Directions and Emerging Research Avenues for N 4 Acetylphenyl 2 Methylbenzamide

Unexplored Synthetic Pathways and Methodologies for N-(4-acetylphenyl)-2-methylbenzamide

The traditional synthesis of this compound typically involves the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride. While effective, this method can be subject to limitations regarding yield, purification, and the use of potentially hazardous reagents. Modern synthetic organic chemistry offers a range of unexplored, greener, and more efficient catalytic methods for amide bond formation that could be applied to the synthesis of this compound. catalyticamidation.infosigmaaldrich.com

One promising area is the use of boron-based catalysts . Boronic acids, for instance, have been shown to catalyze the direct amidation of carboxylic acids and amines under mild conditions, often at room temperature. catalyticamidation.infoorganic-chemistry.org This approach is highly atom-economical, as the only byproduct is water. catalyticamidation.info The application of catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid could offer high yields and accommodate a wide range of functional groups, potentially simplifying the synthesis of this compound and its derivatives. organic-chemistry.org

Another cutting-edge approach is the use of photoredox/nickel dual catalysis . This methodology allows for the divergent synthesis of benzamides from aryl halides and formamide, a readily available and inexpensive starting material. acs.org By tuning the photocatalyst and base, it is possible to selectively achieve either C-C or C-N bond formation, providing a versatile platform for creating a library of this compound analogs with modifications on the aryl rings. acs.org

Furthermore, enzyme-catalyzed synthesis represents a largely unexplored but highly attractive green alternative. Lipases, for example, can be used to catalyze amidation reactions in organic solvents with high selectivity and under mild conditions, minimizing the formation of byproducts and simplifying downstream processing. Research into identifying suitable enzymes and optimizing reaction conditions could lead to a highly sustainable manufacturing process for this compound.

These advanced synthetic methods offer significant advantages over traditional approaches, including improved efficiency, reduced waste, and the potential for greater molecular diversity in derivative synthesis.

Advanced Computational Design and Optimization Strategies for this compound Derivatives

Computational chemistry provides powerful tools for the rational design and optimization of drug candidates. For this compound, these strategies can be employed to predict the biological activity of novel derivatives and to understand the structural features crucial for their function.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational strategy that has been successfully applied to various benzamide (B126) derivatives. jppres.comnih.govunair.ac.idresearchgate.net By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can predict the potency of new, unsynthesized derivatives. For instance, 3D-QSAR studies on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have revealed that hydrophobic character and hydrogen bond donating groups are critical for inhibitory activity. nih.gov Similar models could be developed for this compound to guide the design of derivatives with enhanced activity against specific targets.

The following table outlines key parameters from a representative QSAR study on benzamide derivatives, illustrating the types of descriptors used to build predictive models.

Descriptor CategoryExample DescriptorsRelevance to this compound Design
Electronic Dipole moment, Partial chargesModulating electronic properties can influence binding affinity and reactivity.
Steric Molecular volume, Surface areaOptimizing the size and shape of substituents can improve target engagement.
Hydrophobic LogP, Hydrophobic fieldsBalancing hydrophobicity is crucial for cell permeability and target interaction.
Topological Connectivity indicesDescribing the branching and connectivity of the molecule can correlate with activity.

Molecular docking simulations are another vital tool for visualizing and predicting the binding of this compound derivatives to their biological targets. By docking virtual libraries of derivatives into the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and most favorable interactions. This approach has been used to study the binding of 4-methylbenzamide (B193301) derivatives to protein kinases, identifying key interactions that contribute to their inhibitory activity. nih.gov

These computational approaches, when used in an iterative cycle of design, synthesis, and testing, can significantly accelerate the discovery of more potent and selective derivatives of this compound.

Identification of Novel Biological Targets for this compound Investigation (In Vitro)

While the full biological activity profile of this compound is still being elucidated, research on structurally related compounds provides strong indications of potential novel targets that warrant in vitro investigation.

Based on the activity of other benzamide derivatives, several classes of enzymes emerge as high-priority targets for screening. Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Studies on 4-methylbenzamide derivatives containing purine (B94841) substituents have demonstrated their potential as protein kinase inhibitors. nih.gov Therefore, screening this compound and its analogs against a panel of cancer-related kinases could reveal novel anticancer leads.

Histone deacetylases (HDACs) are another important class of enzymes involved in epigenetic regulation and are validated targets for cancer therapy. nih.govnih.gov The structural similarity of this compound to known HDAC inhibitors, such as those with an aminophenyl benzamide scaffold, suggests that it may also exhibit HDAC inhibitory activity. nih.gov In vitro assays using purified HDAC enzymes could confirm this hypothesis.

The following table summarizes potential biological targets for this compound based on the activities of related compounds.

Target ClassSpecific ExamplesRationale for Investigation
Protein Kinases EGFR, VEGFR, PDGFRBenzamide scaffolds are common in kinase inhibitors. nih.gov
Histone Deacetylases HDAC1, HDAC2, HDAC6Structural similarity to known benzamide-based HDAC inhibitors. nih.govnih.gov
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Some sulfonamide derivatives have shown inhibitory activity against these enzymes. researchgate.net
Lipoxygenase (LOX) 5-LOX, 15-LOXN-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives are active against LOX. researchgate.net

In vitro screening of this compound against these and other biologically relevant targets will be crucial for uncovering its full therapeutic potential and identifying new disease indications.

Integration of this compound Research with Systems Biology and Cheminformatics Approaches

To gain a more comprehensive understanding of the biological effects of this compound, it is essential to move beyond a single-target approach and embrace the complexity of biological systems. The integration of research on this compound with systems biology and cheminformatics offers a powerful framework for achieving this.

Systems biology aims to understand the broader impact of a compound on cellular networks and pathways. nih.govresearchgate.net By using high-throughput "omics" technologies (e.g., genomics, proteomics, metabolomics), researchers can analyze the global changes in a biological system upon treatment with this compound. This can help to identify not only the primary target but also off-target effects and downstream signaling pathways that are modulated by the compound. nih.gov Such an approach can provide a more complete picture of its mechanism of action and may reveal unexpected therapeutic opportunities or potential liabilities. nih.gov

Cheminformatics provides the tools and methodologies to analyze and organize the vast chemical and biological data generated during drug discovery. biorxiv.orgnih.gov For this compound research, cheminformatics can be used to:

Design and manage compound libraries: Create diverse libraries of derivatives for high-throughput screening. nih.govresearchgate.net

Predict ADMET properties: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of new derivatives, helping to prioritize compounds with favorable drug-like properties.

Analyze structure-activity relationships across large datasets: Identify key structural motifs responsible for activity and selectivity by analyzing data from multiple screening campaigns.

The synergy between systems biology and cheminformatics can create a powerful feedback loop. For example, systems biology data can identify key pathways affected by this compound, and cheminformatics tools can then be used to design new derivatives that are more potent or selective for components of those pathways. This integrated approach will be instrumental in advancing our understanding of this compound and accelerating its development as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 4-aminoacetophenone with 2-methylbenzoyl chloride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in anhydrous dichloromethane or acetic acid. Reaction optimization includes monitoring temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometry. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) and purity .
  • Key Data :

ReagentsSolventTemp.Yield (%)
DCC/DMAPDCMRT75
Acetic acidAcOH100°C82

Q. How can researchers characterize the purity and structural integrity of This compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm the acetyl (δ ~2.6 ppm, singlet) and benzamide (δ ~7.3–8.1 ppm, aromatic protons) groups.
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peak at m/z 253.3 (M⁺).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the stability profiles of This compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Acidic Hydrolysis (1M HCl) : Reflux for 24 hours yields 2-methylbenzoic acid (90%) and 4-acetylaniline.
  • Basic Hydrolysis (1M NaOH) : Forms carboxylate salts at room temperature.
  • Thermal Stability : Decomposes above 200°C (TGA analysis). Store at 4°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the interaction of This compound with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Screen against enzymes (e.g., kinases) using PDB structures. The acetylphenyl group may hydrogen-bond with catalytic residues.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity .

Q. What strategies resolve contradictory data in biological activity studies of This compound derivatives?

  • Methodology :

  • Orthogonal Assays : Validate antimicrobial activity via MIC (broth dilution) and disc diffusion assays.
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a false-negative cause.
  • Crystal Structure Analysis : If available, compare binding modes using SHELXL-refined X-ray data .

Q. How can the solubility and bioavailability of This compound be optimized for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the acetyl group for enhanced aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for controlled release.
  • LogP Adjustment : Replace methyl with polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2 .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
    • Resolution :

Validate assay conditions (e.g., ATP concentration in kinase assays).

Check compound integrity post-dissolution (HPLC purity).

Compare with structurally analogous compounds (e.g., N-(4-methoxyphenyl) derivatives) to identify substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.